9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate)
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Overview
Description
Triamcinolone acetonide phosphoric acid is a synthetic glucocorticosteroid derivative of triamcinolone acetonide. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triamcinolone acetonide phosphoric acid typically involves the esterification of triamcinolone acetonide with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this process include acetonitrile and phosphoric acid, with the reaction being catalyzed by trace metals .
Industrial Production Methods
Industrial production of triamcinolone acetonide phosphoric acid involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as gradient HPLC, ensures the accurate quantification and validation of the compound .
Chemical Reactions Analysis
Types of Reactions
Triamcinolone acetonide phosphoric acid undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and trace metals, which catalyze the oxidation process.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 21-aldehyde and 17-carboxylic acid.
Reduction: Reduced forms of the parent compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Triamcinolone acetonide phosphoric acid has a wide range of scientific research applications, including:
Mechanism of Action
Triamcinolone acetonide phosphoric acid exerts its effects by inhibiting phospholipase A2 on cell membranes. This prevents the breakdown of lysosomal membranes of leukocytes, thereby inhibiting the formation of arachidonic acid. Consequently, the synthesis of prostaglandins and leukotrienes is reduced, leading to decreased inflammation . The compound also suppresses the immune system by reducing the activity and volume of the lymphatic system .
Comparison with Similar Compounds
Triamcinolone acetonide phosphoric acid is unique compared to other glucocorticosteroids due to its specific esterification with phosphoric acid, which enhances its stability and efficacy. Similar compounds include:
Triamcinolone acetonide: The parent compound, widely used in various formulations.
Clobetasol propionate: A potent topical corticosteroid used for severe skin conditions.
Betamethasone dipropionate: Another potent corticosteroid with similar applications.
Properties
CAS No. |
989-96-8 |
---|---|
Molecular Formula |
C24H32FO9P |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
[2-[(1S,2S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C24H32FO9P/c1-20(2)33-19-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15,25)17(27)11-22(16,4)24(19,34-20)18(28)12-32-35(29,30)31/h7-9,15-17,19,27H,5-6,10-12H2,1-4H3,(H2,29,30,31)/t15-,16-,17-,19?,21-,22-,23?,24+/m0/s1 |
InChI Key |
NXLTXRVPGUCAHF-AVGOGWQKSA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)COP(=O)(O)O)CCC5=CC(=O)C=C[C@@]53C)F)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COP(=O)(O)O)C)O)F)C)C |
Origin of Product |
United States |
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